6-methyl-3-nitro-1H-pyridine-2,4-dione
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Overview
Description
6-methyl-3-nitro-1H-pyridine-2,4-dione is a heterocyclic compound with a pyridine ring substituted with a methyl group at the 6-position and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-nitro-1H-pyridine-2,4-dione typically involves the nitration of 6-methyl-2,4-pyridinedione. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the nitration reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
6-methyl-3-nitro-1H-pyridine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 6-methyl-3-amino-1H-pyridine-2,4-dione.
Oxidation: 6-methyl-3-nitroso-1H-pyridine-2,4-dione.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-methyl-3-nitro-1H-pyridine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-methyl-3-nitro-1H-pyridine-2,4-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also act as an inhibitor of certain enzymes, affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
6-methyl-2-pyridinol: Similar structure but lacks the nitro group.
3-nitropyridine: Lacks the methyl group at the 6-position.
2,5-disubstituted pyridines: Similar pyridine ring structure with different substituents.
Uniqueness
6-methyl-3-nitro-1H-pyridine-2,4-dione is unique due to the presence of both a methyl and a nitro group on the pyridine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C6H6N2O4 |
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Molecular Weight |
170.12 g/mol |
IUPAC Name |
6-methyl-3-nitro-1H-pyridine-2,4-dione |
InChI |
InChI=1S/C6H6N2O4/c1-3-2-4(9)5(8(11)12)6(10)7-3/h2,5H,1H3,(H,7,10) |
InChI Key |
LSUKHMDWBDTJCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(C(=O)N1)[N+](=O)[O-] |
Origin of Product |
United States |
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